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Compound of Interest

Compound Name: K-14585

Cat. No.: B15623342

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 880546-17-8

Abstract

K-14585 is a synthetic peptidomimetic that acts as a modulator of Proteinase-Activated
Receptor 2 (PAR-2), a G protein-coupled receptor implicated in a variety of physiological and
pathological processes, including inflammation, pain, and vascular responses. This technical
guide provides a comprehensive overview of the chemical properties, mechanism of action,
and experimental protocols related to K-14585. Notably, K-14585 exhibits a dual-action
mechanism, functioning as both an antagonist and a partial agonist of PAR-2, depending on the
signaling pathway and cellular context. This document aims to serve as a valuable resource for
researchers investigating PAR-2 signaling and developing novel therapeutics targeting this
receptor.

Chemical and Physical Properties

K-14585 is a complex organic molecule with the following properties:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15623342?utm_src=pdf-interest
https://www.benchchem.com/product/b15623342?utm_src=pdf-body
https://www.benchchem.com/product/b15623342?utm_src=pdf-body
https://www.benchchem.com/product/b15623342?utm_src=pdf-body
https://www.benchchem.com/product/b15623342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 880546-17-8[1]
Molecular Formula Cs1Hs6Cl2NsOa4[1]
Molecular Weight 915.96 g/mol [1]

(S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-
3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-

IUPAC Name _ o
dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-
indol-5-yl)ureido)acetamido)hexanamide[1]

Appearance Not specified in available literature.

Soluble in DMSO.[2] Further details on solubility

Solubility in other organic or aqueous solvents are not
readily available.

Melting Point Not specified in available literature.

Boiling Point Not specified in available literature.

Mechanism of Action

K-14585 is a competitive antagonist of PAR-2, primarily targeting the tethered ligand binding
site.[1] Its mechanism is complex, demonstrating biased agonism, where it antagonizes certain
signaling pathways while activating others.

Antagonistic Effects

K-14585 has been shown to inhibit PAR-2-mediated signaling pathways that are dependent on
the Gg/11 family of G proteins.[2][3] Specifically, it blocks the activation of:

e Phospholipase C (PLC): Leading to reduced inositol phosphate accumulation.

e p65 NF-kB Phosphorylation: Inhibiting a key step in the canonical NF-kB inflammatory
pathway.[1][3]

Partial Agonist Effects
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Conversely, K-14585 can act as a partial agonist, activating PAR-2 signaling through Gg/11-
independent pathways.[2] This has been observed in the activation of:

» p38 MAP Kinase: K-14585 can induce the phosphorylation and activation of p38 MAP
kinase, a key regulator of cellular responses to stress and inflammation.[2][3]

This dual functionality suggests that K-14585 can selectively modulate downstream effectors of
PAR-2, making it a valuable tool for dissecting the complexities of PAR-2 signaling.

Signaling Pathways

The dual-action of K-14585 on PAR-2 leads to the differential regulation of downstream

signaling cascades.

Agonist Pathway

DM»D—»qull-lndependent PathwaD—F:)

Antagonistic Pathway

Activates

Activates

Inhibits =

Activates

Generates

Click to download full resolution via product page
Figure 1: Dual signaling pathways of K-14585 at the PAR-2 receptor.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of K-14585 are not
publicly available in peer-reviewed literature. The synthesis is noted to have been carried out at
Kowa Tokyo New Drug Research Laboratories.[2] However, based on the described assays,
the following outlines the general methodologies that would be employed.
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Synthesis and Purification

A detailed, step-by-step synthesis protocol for K-14585 is not publicly documented. The
synthesis is described as a multi-step process, and the final product's chemical structure is
confirmed by nuclear magnetic resonance (NMR) and mass spectrometry. The purity of the
compound is determined to be greater than 95% by high-performance liquid chromatography
(HPLC).[2]
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Figure 2: General workflow for the synthesis and purification of K-14585.

In Vitro Assays

This assay is designed to measure the inhibitory effect of K-14585 on the PAR-2-mediated
activation of the NF-kB pathway.

Methodology:

o Cell Culture: Culture a suitable cell line endogenously expressing or transfected with PAR-2
(e.g., HT-29 or HEK293 cells).

o Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

o Compound Treatment: Pre-incubate the cells with varying concentrations of K-14585 or
vehicle (DMSO) for a specified time (e.g., 30 minutes).

o PAR-2 Activation: Stimulate the cells with a PAR-2 agonist (e.g., Trypsin or a synthetic PAR-2
activating peptide like SLIGKV-NH:2) for a defined period (e.g., 15-30 minutes).

o Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase
inhibitors.

o Western Blotting or ELISA:
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o Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF
membrane, and probe with primary antibodies specific for phosphorylated p65 (Ser536)
and total p65. Use a secondary antibody conjugated to HRP for chemiluminescent
detection.

o ELISA: Utilize a sandwich ELISA kit specific for phosphorylated p65.

« Data Analysis: Quantify the levels of phosphorylated p65 relative to total p65. Determine the
ICso value of K-14585 for the inhibition of PAR-2-induced p65 phosphorylation.

This assay assesses the partial agonist activity of K-14585 by measuring the activation of p38
MAP kinase.

Methodology:

Cell Culture and Plating: Follow the same procedure as in the NF-kB assay.

o Compound Treatment: Treat the cells with varying concentrations of K-14585 or a known
p38 activator as a positive control for a specified time (e.g., 15-60 minutes).

o Cell Lysis: Lyse the cells as described previously.
» Western Blotting or Kinase Activity Assay:

o Western Blotting: Probe membranes with primary antibodies specific for phosphorylated
p38 (Thrl80/Tyr182) and total p38.

o Kinase Activity Assay: Immunoprecipitate p38 from the cell lysates and perform an in vitro
kinase assay using a specific substrate for p38 (e.g., ATF-2) and [y-32P]ATP.

» Data Analysis: Quantify the level of p38 phosphorylation or substrate phosphorylation.
Determine the ECso value of K-14585 for the activation of p38 MAP kinase.
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Figure 3: General experimental workflows for in vitro assays.

Applications in Research and Drug Development

K-14585 serves as a critical pharmacological tool for:

o Dissecting PAR-2 Signaling: Its dual-action nature allows for the specific investigation of
Gag/11-dependent versus -independent pathways downstream of PAR-2 activation.
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» Validating PAR-2 as a Therapeutic Target: By observing the physiological effects of inhibiting
or selectively activating certain PAR-2 pathways, researchers can better understand the
therapeutic potential of targeting this receptor in diseases such as chronic inflammation,
neuropathic pain, and certain cancers.

o Lead Compound for Drug Discovery: The chemical scaffold of K-14585 can serve as a
starting point for the development of more potent and selective PAR-2 modulators with
improved pharmacokinetic and pharmacodynamic properties.

Conclusion

K-14585 is a unique and valuable research compound for the study of PAR-2. Its complex
mechanism of action, characterized by biased agonism, provides a powerful means to
investigate the diverse signaling capabilities of this receptor. While detailed synthetic and
physicochemical data are limited in the public domain, the information available highlights its
importance as a pharmacological tool. Further research into the structure-activity relationship of
K-14585 and its analogues could lead to the development of novel therapeutics with tailored
signaling profiles for the treatment of a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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